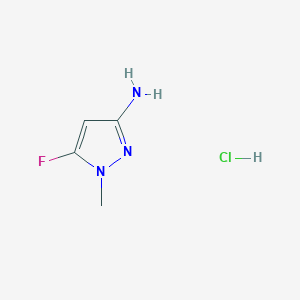

5-Fluoro-1-methylpyrazol-3-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Pyrazole-containing compounds, such as 5-Fluoro-1-methylpyrazol-3-amine;hydrochloride, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They have been used in the synthesis of remarkable organic molecules with versatile functionalities .Physical And Chemical Properties Analysis

Amines, such as this compound, act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Aplicaciones Científicas De Investigación

Enaminones as Building Blocks

Enaminones have been utilized to synthesize substituted pyrazoles, which show significant antitumor and antimicrobial activities. These compounds have been synthesized through reactions with active methylene compounds, yielding substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and other heterocyclic compounds. Some of these synthesized compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, a standard in cancer treatment, demonstrating the potential of these building blocks in developing anticancer agents (Riyadh, 2011).

Ring Monofluorinated Hydroxypyrazoles

The synthesis of 3-alkyl(or aryl)-4-fluoro-5-hydroxypyrazoles and their 1-methyl derivatives has been achieved through the reaction of methyl α-fluoro-β-alkyl(or aryl)-β-keto esters with hydrazine hydrate or methylhydrazine. These reactions underscore the versatility of fluoro-substituted pyrazoles in organic synthesis, providing pathways for further functionalization and application in medicinal chemistry (Kagaruki, Kitazume, & Ishikawa, 1981).

Synthesis of 3-Amino-4-Fluoropyrazoles

A synthetic strategy for new 3-amino-4-fluoropyrazoles has been developed, involving monofluorination of β-methylthio-β-enaminoketones. These compounds are of interest as building blocks in medicinal chemistry due to their potential for further functionalization, demonstrating the utility of fluoro-substituted pyrazoles in the development of novel pharmaceutical agents (Surmont et al., 2011).

Corrosion Inhibition

Bipyrazolic compounds have shown effective inhibition of pure iron corrosion in acidic media. The study highlights the application of pyrazole derivatives in corrosion science, showcasing their potential as corrosion inhibitors due to their efficient adsorption on iron surfaces and the resulting protective layer formation (Chetouani et al., 2005).

Anticancer Agents with Unique Tubulin Inhibition

Triazolopyrimidines, synthesized from a reaction involving a [1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivative, have been identified as anticancer agents with a unique mechanism of tubulin inhibition. Unlike other compounds that promote tubulin polymerization, these do not compete with paclitaxel but inhibit the binding of vincas to tubulin, offering a novel approach to overcoming drug resistance in cancer therapy (Zhang et al., 2007).

Propiedades

IUPAC Name |

5-fluoro-1-methylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN3.ClH/c1-8-3(5)2-4(6)7-8;/h2H,1H3,(H2,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIWEVNVHBOQOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2746196.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2746201.png)

![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid](/img/structure/B2746205.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide](/img/structure/B2746208.png)

![N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2746209.png)

![Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2746215.png)

![2-[4-[4-(2,5-Dihydroxyphenyl)sulfonylphenyl]phenyl]sulfonylbenzene-1,4-diol](/img/structure/B2746216.png)